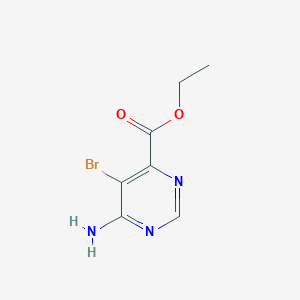
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate is a chemical compound with significant importance in various fields of scientific research. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and bromine substituents on the pyrimidine ring makes it a versatile intermediate for the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the Minisci reaction, which is a homolytic alkoxycarbonylation of 5-halopyrimidines. This reaction is highly regioselective and allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate . The reaction conditions typically involve the use of radical initiators and specific solvents to achieve high yields.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of production.
化学反応の分析
Types of Reactions
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: This compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of ethyl 6-amino-5-bromopyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinases, including protein kinase C and mitogen-activated protein kinase . These interactions lead to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
Ethyl 5-bromopyrimidine-4-carboxylate: Similar in structure but lacks the amino group.
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Contains a methyl group instead of a bromine atom.
Uniqueness
Ethyl 6-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of both amino and bromine substituents on the pyrimidine ring. This combination enhances its reactivity and makes it a valuable intermediate for the synthesis of diverse biologically active compounds.
特性
IUPAC Name |
ethyl 6-amino-5-bromopyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWIIFALBQRORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
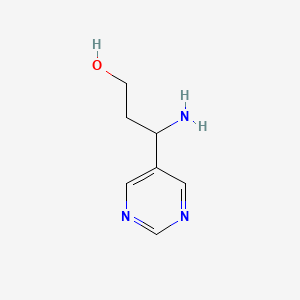
![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride](/img/structure/B13520752.png)
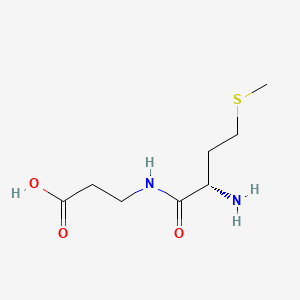
![[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B13520763.png)
![7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13520767.png)
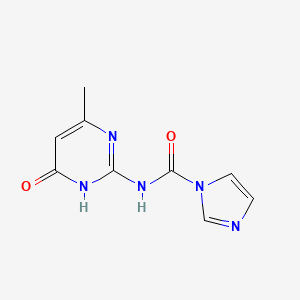
![2-[(3,3-Dimethylbutyl)amino]ethan-1-ol](/img/structure/B13520783.png)
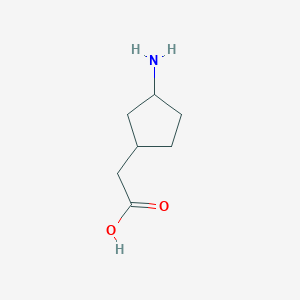
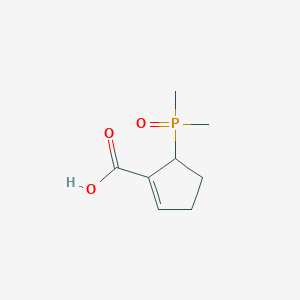
![Tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13520818.png)
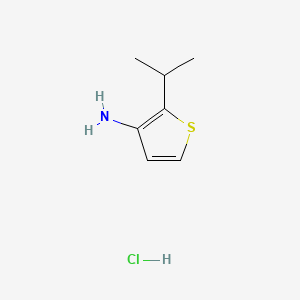
![2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride](/img/structure/B13520823.png)
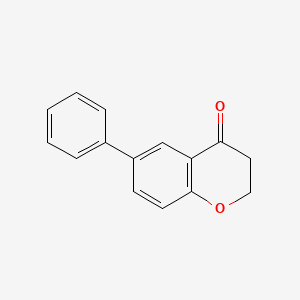
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520836.png)
